

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cafenstrole

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Compound of Interest

Compound Name: Cafenstrole

Cat. No.: B044566

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cafenstrole**, a triazole herbicide with the systematic name N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, is utilized for controlling weeds in agricultural settings.^[1] The monitoring of its residues in environmental and food samples is crucial for ensuring safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective platform for the quantification and confirmation of **Cafenstrole**.^{[2][3]} This document provides a detailed protocol for the sample preparation and GC-MS analysis of **Cafenstrole**, tailored for research and analytical laboratories.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.^{[3][4]} The following protocol is a generalized procedure adaptable for various sample types.

Reagents and Materials:

- Homogenized sample (e.g., fruit, vegetable, soil)
- Acetonitrile (ACN), HPLC grade

- Water, ultrapure
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for pigmented samples
- 50 mL and 15 mL polypropylene centrifuge tubes
- Vortex mixer and centrifuge

Procedure:**• Extraction:**

1. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
2. Add 10 mL of ultrapure water (if the sample has low water content).
3. Add 15 mL of acetonitrile (containing 1% acetic acid for AOAC method).[3]
4. Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).[3]
5. Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
6. Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

• Dispersive Solid-Phase Extraction (dSPE) Cleanup:

1. Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL dSPE centrifuge tube.

2. The dSPE tube should contain a mixture of sorbents appropriate for the sample matrix (e.g., 150 mg PSA, 900 mg MgSO₄, and 150 mg C18).
3. Cap the dSPE tube and vortex for 1 minute to facilitate the cleanup process.
4. Centrifuge at \geq 4000 rpm for 5 minutes.

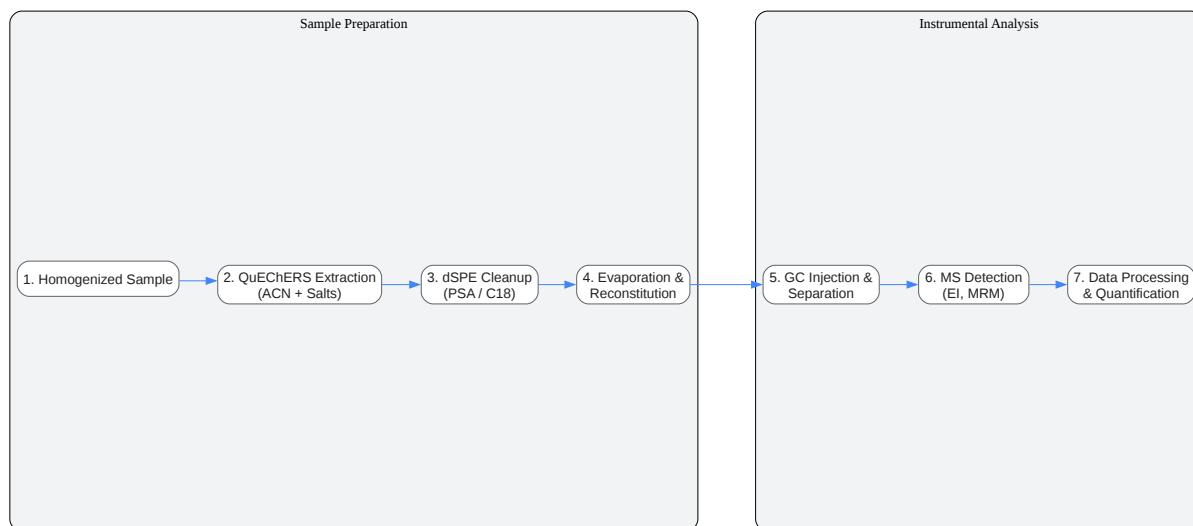
- Final Extract Preparation:
 1. Carefully transfer the cleaned supernatant into a clean test tube.
 2. Evaporate the extract to near dryness under a gentle stream of nitrogen at approximately 40°C.
 3. Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 1 mL of cyclohexane or ethyl acetate).[5]
 4. Filter the final solution through a 0.22 μ m syringe filter into a 2 mL autosampler vial for GC-MS injection.

GC-MS/MS Instrumental Analysis

The following parameters are recommended for the analysis of **Cafenstrole**. Laboratories may need to optimize these conditions based on their specific instrumentation and analytical requirements.[2][6][7][8]

Parameter	Recommended Condition
Gas Chromatograph (GC)	Agilent 8890 GC or equivalent
GC Column	HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or similar
Carrier Gas	Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min) [6]
Inlet Mode	Splitless [6] [9]
Inlet Temperature	250°C [6]
Injection Volume	1 µL
Oven Program	Initial: 70°C, hold for 2 min; Ramp: 25°C/min to 150°C, then 10°C/min to 300°C; Hold: 5 min
Mass Spectrometer (MS)	Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C [6]
Transfer Line Temperature	280°C [6]
Electron Energy	70 eV
Acquisition Mode	Multiple Reaction Monitoring (MRM) for quantification; Full Scan (50-450 amu) for confirmation

Diagrams and Visualizations



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Caption: Workflow for **Cafenstrole** analysis.

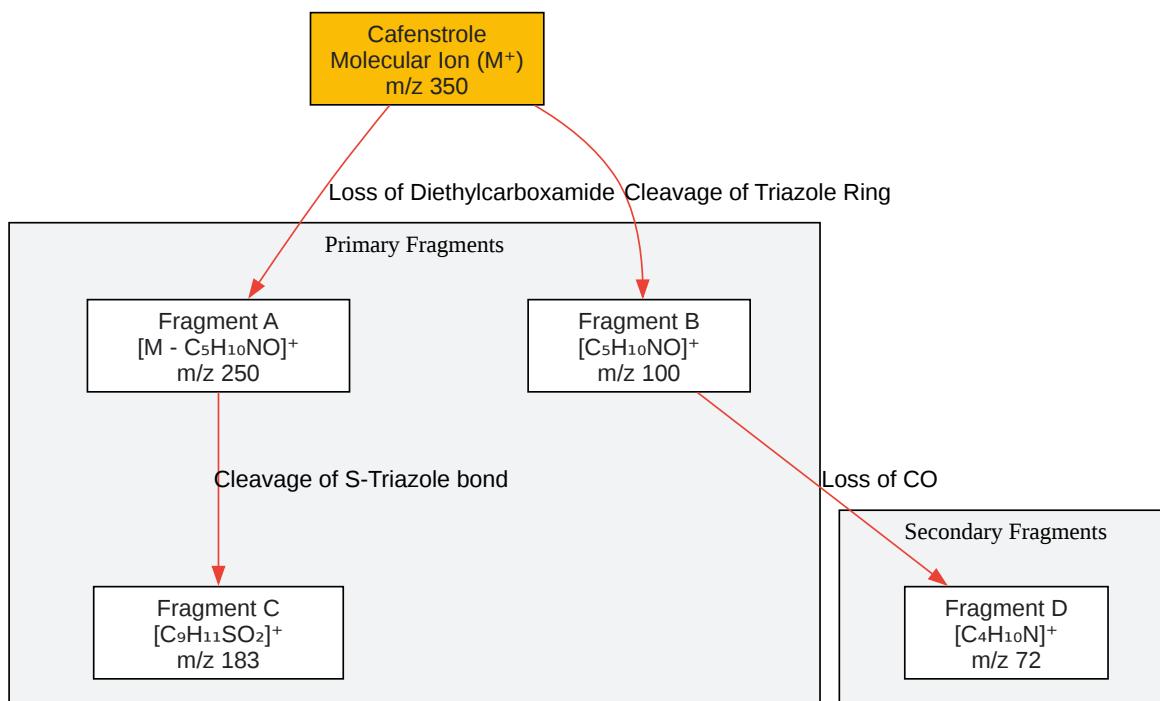
Quantitative Data Summary

The following table summarizes the key parameters for the quantitative analysis of **Cafenstrole**. The MRM transitions are proposed based on the precursor ion identified in LC-MS/MS analysis (m/z 351) and plausible fragmentation patterns.[10]

Parameter	Value
Compound Name	Cafenstrole
Formula	C ₁₆ H ₂₂ N ₄ O ₃ S[1]
Molecular Weight	350.44 g/mol
Expected Retention Time (RT)	~17-20 min (dependent on exact GC conditions)
Proposed MRM Transitions	
Precursor Ion (m/z)	351 (M+H) ⁺ or 350 (M) ⁺
Quantifier Ion (m/z)	100 (Proposed from [C ₅ H ₁₀ NO] ⁺)
Qualifier Ion 1 (m/z)	72 (Proposed from [C ₄ H ₁₀ N] ⁺)
Qualifier Ion 2 (m/z)	183 (Proposed from Mesityl fragment)
Limit of Quantification (LOQ)	0.01 mg/kg (Reference from LC-MS/MS method)[10]

Proposed Fragmentation Pathway

Electron Ionization (EI) in GC-MS typically results in extensive fragmentation. The following diagram illustrates a plausible fragmentation pathway for **Cafenstrole** based on its chemical structure. The initial molecule undergoes ionization, followed by cleavage at its most labile bonds, such as the sulfonyl-triazole bond and the amide bond.

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Caption: Proposed EI fragmentation of **Cafenstrole**.

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